Spectroscopic data (NMR, IR, MS) of 4,5-Dimethyl-1H-benzimidazol-1-amine
Spectroscopic data (NMR, IR, MS) of 4,5-Dimethyl-1H-benzimidazol-1-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-1H-benzimidazol-1-amine
Introduction: Elucidating the Molecular Architecture
4,5-Dimethyl-1H-benzimidazol-1-amine is a heterocyclic compound built upon the benzimidazole scaffold, a privileged structure in medicinal chemistry and materials science.[1] The fusion of a benzene ring with an imidazole ring creates a versatile platform for designing molecules with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The addition of dimethyl groups on the benzene ring and a primary amine on the imidazole nitrogen introduces specific electronic and steric features that can significantly influence the molecule's chemical behavior and biological interactions.
For researchers and drug development professionals, the unambiguous confirmation of the molecular structure and the assessment of purity are non-negotiable prerequisites for further investigation. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. This guide provides a comprehensive analysis of the expected spectroscopic data for 4,5-Dimethyl-1H-benzimidazol-1-amine, offering insights into the interpretation of its spectral features and detailing the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum of 4,5-Dimethyl-1H-benzimidazol-1-amine is expected to be relatively simple and highly informative. The molecule possesses several distinct types of protons that will give rise to characteristic signals.
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Aromatic Protons (H-6 and H-7): The two protons on the benzene ring are in different chemical environments. They are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The coupling between these adjacent protons (ortho-coupling) will result in a characteristic splitting pattern.
-
Methyl Protons (4-CH₃ and 5-CH₃): The two methyl groups are chemically equivalent due to the molecule's symmetry. They will therefore appear as a single, sharp singlet in the upfield region of the spectrum, likely around δ 2.3-2.5 ppm.[2][3] The integration of this signal will correspond to six protons.
-
Imidazole Proton (H-2): The single proton on the imidazole ring is expected to be a singlet and will appear downfield, typically above δ 8.0 ppm, due to the deshielding effects of the adjacent nitrogen atoms.[4]
-
Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature, but can be expected in the range of δ 5.0-6.0 ppm. This signal will disappear upon the addition of D₂O, a key diagnostic test for exchangeable protons.[5]
Caption: Structure of 4,5-Dimethyl-1H-benzimidazol-1-amine with key protons labeled.
Table 1: Predicted ¹H NMR Data for 4,5-Dimethyl-1H-benzimidazol-1-amine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | d | 1H | H-6 or H-7 |
| ~ 7.0 - 7.2 | d | 1H | H-6 or H-7 |
| ~ 8.1 | s | 1H | H-2 |
| ~ 5.5 | br s | 2H | -NH₂ |
| ~ 2.4 | s | 6H | 4-CH₃ and 5-CH₃ |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to symmetry, some carbon signals may overlap.
-
Aromatic and Imidazole Carbons: The carbon atoms of the benzimidazole ring system will resonate in the downfield region of the spectrum, typically between δ 110 and 155 ppm.[6][7] The carbon at position 2 (C-2) is expected to be the most downfield due to its position between two nitrogen atoms.
-
Methyl Carbons: The two equivalent methyl carbons will give a single, sharp signal in the upfield region, likely around δ 20 ppm.[2]
Table 2: Predicted ¹³C NMR Data for 4,5-Dimethyl-1H-benzimidazol-1-amine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-2 |
| ~ 140 - 145 | C-3a or C-7a |
| ~ 130 - 135 | C-4 or C-5 |
| ~ 115 - 125 | C-6 or C-7 |
| ~ 20 | 4-CH₃ and 5-CH₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
-
N-H Stretching: As a primary amine, the -NH₂ group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[8] One band corresponds to the symmetric stretch and the other to the asymmetric stretch.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will appear in the 1500-1650 cm⁻¹ region.[3]
-
C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[8]
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically found in the 1580-1650 cm⁻¹ region.[8]
Table 3: Predicted IR Absorption Bands for 4,5-Dimethyl-1H-benzimidazol-1-amine
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) |
| 1580 - 1650 | C=N and C=C Stretch, N-H Bend | Imidazole, Benzene, Amine |
| 1250 - 1335 | C-N Stretch | Aromatic Amine |
Experimental Protocol: IR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through the analysis of its fragmentation pattern.
MS Analysis
-
Molecular Ion Peak [M+H]⁺: For 4,5-Dimethyl-1H-benzimidazol-1-amine (C₉H₁₁N₃), the calculated monoisotopic mass is 161.0953 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated, showing a prominent molecular ion peak at m/z 162.1031 ([M+H]⁺).[3]
-
Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization energy used. Common fragmentation pathways could involve the loss of the amine group (-NH₂) or cleavage of the imidazole ring.
Table 4: Predicted Mass Spectrometry Data for 4,5-Dimethyl-1H-benzimidazol-1-amine (ESI+)
| m/z (predicted) | Assignment |
| 162.1031 | [M+H]⁺ (Molecular Ion) |
| 146.0772 | [M-NH₂]⁺ |
digraph "Fragmentation_Pathway" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M_H [label="[M+H]⁺\nm/z = 162.1"]; Fragment1 [label="[M-NH₂]⁺\nm/z = 146.1"];
M_H -> Fragment1 [label="- NH₃"]; }
Caption: A potential fragmentation pathway for 4,5-Dimethyl-1H-benzimidazol-1-amine in ESI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[9]
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
LC Method (for sample introduction):
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: ESI positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan mass spectrum. If conducting tandem MS (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of 4,5-Dimethyl-1H-benzimidazol-1-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a reliable reference for researchers engaged in the synthesis and application of this and related benzimidazole derivatives. By combining these powerful analytical techniques, scientists can ensure the identity, purity, and structural integrity of their compounds, which is a critical step in the journey of scientific discovery and drug development.
References
- Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020).
- University of California, Davis. IR Spectroscopy Tutorial: Amines.
-
National Institutes of Health. (2017). Synthesis of Benzo[3][6]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization.
- The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Elsevier. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- National Center for Biotechnology Information. 4,5-Dimethyl-1H-imidazole. PubChem.
- National Center for Biotechnology Information. 4,5-dimethyl-1H-benzimidazol-2-amine. PubChem.
- ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
-
American Chemical Society. (2017). Synthesis of Benzo[3][6]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. ACS Omega.
- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- Wiley. 4,5-Dimethyl-1,2-benzenediamine - Optional[1H NMR] - Spectrum. SpectraBase.
- Purdue University.
- Google Patents. US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
- ResearchGate. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.
- Royal Society of Chemistry. (2023).
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Google Patents. EP1953146A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl) amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
- International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
- National Center for Biotechnology Information. N,N-Dimethyl-1H-benzimidazol-2-amine. PubChem.
- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- BenchChem. Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
- ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- MDPI. (2021).
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pradeepresearch.org [pradeepresearch.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
